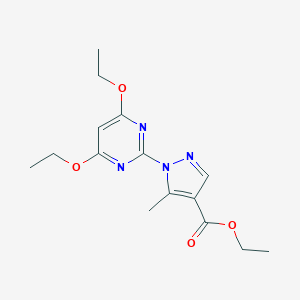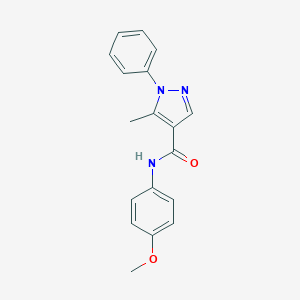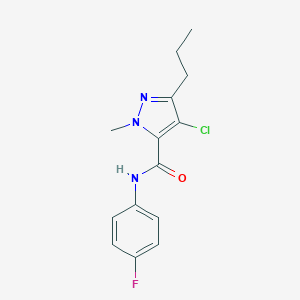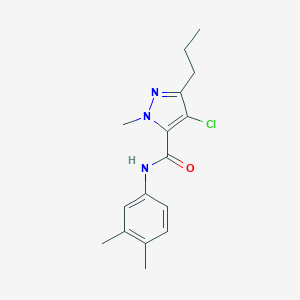
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine-based kinase inhibitor that has been shown to exhibit potent inhibitory activity against several important kinases involved in cancer and inflammatory diseases.
作用機序
The mechanism of action of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine are primarily related to its inhibitory activity against kinases involved in cancer and inflammatory diseases. This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
The advantages of using 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine in lab experiments include its potent inhibitory activity against several important kinases, its ability to inhibit cancer cell proliferation and survival, and its anti-angiogenic effects. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine. These include:
1. Development of more potent and selective analogs of this compound with improved pharmacokinetic properties.
2. Investigation of the potential use of this compound in combination with other anticancer agents for the treatment of cancer.
3. Investigation of the potential use of this compound in the treatment of inflammatory diseases.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound in the development of new diagnostic tools for cancer and other diseases.
合成法
The synthesis of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves a multi-step process that includes the reaction of 3,5-dimethylphenol with 2-bromoacetophenone to form 3,5-dimethylphenyl-2-bromoacetophenone. The next step involves the reaction of 3,5-dimethylphenyl-2-bromoacetophenone with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate. The final step involves the reaction of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate with 2-aminopyrimidine to form 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine.
科学的研究の応用
The scientific research application of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is primarily focused on its potential use as a kinase inhibitor in drug discovery and development. Several studies have demonstrated the inhibitory activity of this compound against various kinases, including VEGFR-2, c-Met, and FGFR1. These kinases are known to be involved in cancer and inflammatory diseases, and inhibition of their activity has been shown to have therapeutic benefits.
特性
製品名 |
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine |
|---|---|
分子式 |
C23H22N4O |
分子量 |
370.4 g/mol |
IUPAC名 |
4-(3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C23H22N4O/c1-15-10-16(2)12-20(11-15)28-22-14-21(27-18(4)13-17(3)26-27)24-23(25-22)19-8-6-5-7-9-19/h5-14H,1-4H3 |
InChIキー |
FPARYLOSVJLRIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)